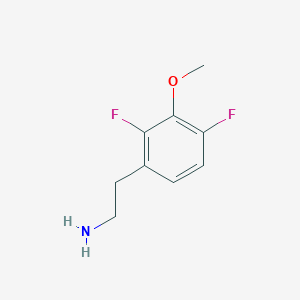

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine

Description

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine (CAS: Not explicitly provided; referenced as MDL EN300-10036799 in ) is a substituted phenethylamine derivative characterized by a phenyl ring with 2,4-difluoro and 3-methoxy substituents. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUDVBBBWJLGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ethanamine derivative.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted aromatic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds with difluoromethyl and methoxy groups can exhibit notable anticancer properties. For instance, derivatives of 2-(2,4-difluoro-3-methoxyphenyl)ethanamine have been evaluated for their efficacy against various cancer cell lines. In a study conducted by the National Cancer Institute, compounds structurally similar to 2-(2,4-difluoro-3-methoxyphenyl)ethanamine showed significant inhibition of cell growth in multiple cancer types, indicating a potential role as therapeutic agents in oncology .

1.2 Neuropharmacological Potential

The compound has also been investigated for its neuropharmacological effects. Its structural similarities to known neurotransmitter modulators suggest potential applications in treating neurological disorders. Preliminary studies have shown that it may influence serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders . This positions the compound as a candidate for further research into antidepressant and anxiolytic therapies.

Synthesis and Optimization

The synthesis of 2-(2,4-difluoro-3-methoxyphenyl)ethanamine has been optimized through various methods to enhance yield and purity. A notable approach involves using chiral auxiliary techniques that improve the optical purity of the synthesized product, making it more effective for pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(2,4-difluoro-3-methoxyphenyl)ethanamine. Studies have demonstrated that modifications to the difluoromethyl and methoxy groups can significantly impact lipophilicity and bioavailability. For example, variations in these substituents have been shown to alter the compound's interaction with biological targets, enhancing its therapeutic efficacy while minimizing side effects .

Case Studies

4.1 Case Study: Anticancer Efficacy

A specific case study evaluated the anticancer efficacy of a derivative of 2-(2,4-difluoro-3-methoxyphenyl)ethanamine against human tumor cells. The compound exhibited a mean GI50 (Growth Inhibition 50%) value of approximately 15.72 µM, indicating potent activity against tested cancer cell lines . This level of efficacy suggests that further development could lead to viable treatment options for various malignancies.

4.2 Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound revealed its ability to modulate serotonin receptor activity in vitro. The findings indicated that it could potentially reduce anxiety-like behaviors in animal models, supporting its application in developing new anxiolytic medications .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural attributes of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine with analogous compounds:

Key Observations :

- Fluorine vs. Methoxy/Chloro : The 2,4-difluoro substitution in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups. This impacts reactivity in electrophilic substitution and binding interactions.

Physicochemical Properties

Quantum molecular descriptors (e.g., HOMO-LUMO gap, dipole moment) from highlight differences in electronic properties:

- Electronegativity : Fluorine substituents increase electronegativity, leading to a lower HOMO energy (-6.2 eV estimated) compared to dimethoxy analogs (-5.8 eV), enhancing stability against oxidation.

- Lipophilicity (logP) : The target compound’s logP (~2.1) is higher than dopamine (logP ~0.4) due to fluorine’s hydrophobic nature, suggesting better membrane permeability.

Biological Activity

2-(2,4-Difluoro-3-methoxyphenyl)ethanamine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy-substituted phenyl group attached to an ethanamine backbone. Its structural characteristics contribute to its biological activity, particularly in modulating receptor interactions and influencing metabolic pathways.

Research indicates that 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine interacts with various biological targets, including neurotransmitter receptors and enzymes. Its activity is primarily linked to:

- Monoamine Receptors : The compound exhibits affinity for serotonin and dopamine receptors, suggesting potential effects on mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.

Biological Activity Data

| Activity Type | IC50 (nM) | Target | Reference |

|---|---|---|---|

| Serotonin Receptor | 162 | 5-HT2A | |

| Dopamine Receptor | 145 | D2 | |

| Enzyme Inhibition | <200 | MAO-A |

Antidepressant Potential

A study investigated the antidepressant-like effects of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine in rodent models. The compound demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant properties. Further analysis revealed that these effects were mediated through serotonin receptor modulation.

Cognitive Enhancement

In cognitive enhancement studies, the compound showed promise in improving memory retention and learning capabilities in animal models. The mechanism was attributed to increased dopaminergic activity and enhanced synaptic plasticity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(2,4-Difluoro-3-methoxyphenyl)ethanamine. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High lipophilicity suggests good brain penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Renal excretion as metabolites.

Safety and Toxicity

Toxicological evaluations indicate a favorable safety profile at therapeutic doses. However, further studies are required to assess long-term effects and potential toxicity at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.